4-(Bicyclo[1.1.0]butan-2-yl)pyridine
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Overview
Description
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is an organic compound that features a unique bicyclic structure. This compound is characterized by a pyridine ring attached to a bicyclo[1.1.0]butane moiety. The bicyclo[1.1.0]butane structure is known for its high strain energy, which makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine typically involves the formation of the bicyclo[1.1.0]butane core followed by its functionalization. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts at low temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow chemistry could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[1.1.0]butan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bicyclo[1.1.0]butane compounds, and substituted pyridine derivatives.
Scientific Research Applications
4-(Bicyclo[1.1.0]butan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine involves the release of strain energy upon reaction. This strain release can drive various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the pyridine ring.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Uniqueness
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is unique due to the combination of the strained bicyclo[1.1.0]butane core and the aromatic pyridine ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63878-60-4 |
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Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(2-bicyclo[1.1.0]butanyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-10-4-2-6(1)9-7-5-8(7)9/h1-4,7-9H,5H2 |
InChI Key |
MWNOKTNNKCYHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C2C3=CC=NC=C3 |
Origin of Product |
United States |
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